molecular formula C9H6ClN3O2 B061512 2-(4-chloro-3-nitrophenyl)-1H-imidazole CAS No. 171875-00-6

2-(4-chloro-3-nitrophenyl)-1H-imidazole

Cat. No.: B061512
CAS No.: 171875-00-6
M. Wt: 223.61 g/mol
InChI Key: YWYKVCFKQQOPIH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitrophenyl)-1H-imidazole is an organic compound that features both a nitro group and a chloro group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole typically involves the nitration of 4-chloroaniline followed by cyclization with glyoxal and ammonium acetate. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and moderate heating for the cyclization step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-nitrophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-8(7)13(14)15)9-11-3-4-12-9/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYKVCFKQQOPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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